Hydrogen-Bond Donor Capacity: Hydroxylated vs. Parent Hexahydrobenzofuranone
The target compound (CAS 61892-48-6) provides one hydrogen-bond donor (HBD) via its bridgehead 3a-OH, whereas the parent 2(3H)-benzofuranone, hexahydro- (CAS 6051-03-2) has zero HBD groups [1]. This increases the hydrogen-bond acceptor count from 2 to 3 and nearly doubles the topological polar surface area (TPSA) from 26.3 Ų (parent) to 46.5 Ų (target) [2]. The 3a-OH also creates two possible tautomeric states (keto–enol), absent in the parent [3].
| Evidence Dimension | Hydrogen-bond donor count (HBD) and TPSA |
|---|---|
| Target Compound Data | HBD = 1; HBA = 3; TPSA = 46.5 Ų |
| Comparator Or Baseline | Parent 2(3H)-benzofuranone, hexahydro- (CAS 6051-03-2): HBD = 0; HBA = 2; TPSA = 26.3 Ų |
| Quantified Difference | HBD: +1 (infinite % increase); TPSA: +76.8% (20.2 Ų absolute increase) |
| Conditions | Computed properties from PubChem and ChemSrc; values are structure-derived |
Why This Matters
Procurement decisions for receptor-binding assays, chromatographic method development, or formulation solubility must account for the ≥76% TPSA increase and gain of HBD capacity, which quantitatively alter LogP, aqueous solubility, and target engagement relative to the non-hydroxylated parent.
- [1] PubChem. 2(3H)-Benzofuranone, hexahydro-. CID 95391. https://pubchem.ncbi.nlm.nih.gov/compound/2_3H_-Benzofuranone_-hexahydro. View Source
- [2] Plantaedb. (3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone (Cleroindicin C). https://plantaedb.com/compounds/cleroindicin-c. View Source
- [3] Chem.Labr.cc. 6-Hydroxy-9-oxobicyclo[4.3.0]-nonan-8-one. CAS 61892-48-6. https://chem.labr.cc/view/55830.html. View Source
